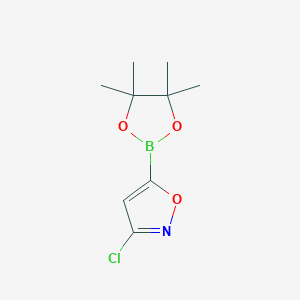

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

Description

Properties

IUPAC Name |

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BClNO3/c1-8(2)9(3,4)15-10(14-8)6-5-7(11)12-13-6/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJYIXZANFXRTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726089 | |

| Record name | 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862126-45-2 | |

| Record name | 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862126-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole typically involves the reaction of 3-chloroisoxazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include:

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Catalyst: Palladium(II) acetate (Pd(OAc)2) or palladium(0) complexes

Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The chlorine atom on the isoxazole ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., THF or DMF), temperature (80-100°C)

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3), solvent (e.g., water or methanol), temperature (room temperature to 50°C)

Substitution: Nucleophile (e.g., amine or thiol), base (e.g., NaH or KOH), solvent (e.g., ethanol or acetonitrile), temperature (room temperature to reflux)

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives

Oxidation: Boronic acid or borate ester

Substitution: Substituted isoxazole derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of isoxazole derivatives as anticancer agents. The incorporation of boron-containing moieties like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane enhances the biological activity of these compounds. Research indicates that such derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For example, compounds similar to 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole have shown promising results in preclinical trials targeting specific cancer types .

Antimicrobial Properties

The compound's structural features also contribute to its antimicrobial efficacy. Studies have demonstrated that isoxazole derivatives exhibit significant activity against various bacterial strains and fungi. The presence of the dioxaborolane group is believed to enhance cell membrane permeability and disrupt microbial cellular functions .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various transformations and coupling reactions. For instance, it can be utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds that are crucial in pharmaceuticals and agrochemicals .

Synthesis of Agrochemicals

The compound has been explored for its potential applications in the synthesis of agrochemicals. Its derivatives can be modified to develop herbicides and insecticides with enhanced efficacy and selectivity towards target pests while minimizing environmental impact .

Materials Science

Polymer Chemistry

In materials science, the incorporation of boron-containing compounds into polymers has been studied for their potential use in advanced materials. The unique properties of this compound make it suitable for developing high-performance polymers with improved thermal stability and mechanical properties .

Nanomaterials Development

Research has also indicated that this compound can be used in the synthesis of nanomaterials. Its ability to form stable complexes with metal ions allows for the development of nanocomposites with tailored properties for applications in electronics and catalysis .

Case Studies

| Study Title | Application | Findings |

|---|---|---|

| Anticancer Activity of Isoxazole Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of tumor cell proliferation in vitro. |

| Synthesis and Characterization of Boron-Derived Agrochemicals | Organic Synthesis | Developed new herbicides with enhanced selectivity and lower toxicity profiles. |

| Polymerization Studies using Boron Compounds | Materials Science | Achieved polymers with improved mechanical strength and thermal stability. |

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole involves its ability to participate in various chemical reactions, primarily through the boronic ester group. The boron atom can form reversible covalent bonds with diols, amines, and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The isoxazole ring provides additional sites for functionalization and interaction with biological targets, enhancing the compound’s versatility and efficacy.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and analogous organoboron derivatives:

Reactivity in Cross-Coupling Reactions

- Target Compound : The chlorine substituent’s electron-withdrawing nature activates the boronate ester for Suzuki-Miyaura coupling, enabling efficient aryl-aryl bond formation .

- Benzoisoxazole Derivative : The fused benzene ring increases steric hindrance, reducing reactivity but enhancing thermal stability for materials applications .

- Phenyl-Substituted Isoxazole : The electron-donating phenyl group decreases boron’s electrophilicity, requiring harsher reaction conditions for coupling .

- Ester-Functionalized Isoxazole : The ester group stabilizes the boron moiety against hydrolysis, making it suitable for iterative synthetic routes .

Electronic and Steric Effects

- Chlorine vs. Phenyl : Chlorine’s electron-withdrawing effect increases the electrophilicity of the boron center, whereas phenyl’s electron-donating nature slows coupling kinetics .

- Heterocycle Choice : Isoxazole’s oxygen and nitrogen atoms create a polarized ring system, contrasting with pyridine’s purely nitrogen-based aromaticity. This polarity may influence solubility and metal-ligand interactions .

Biological Activity

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and data sources.

The chemical structure of this compound includes a chlorinated isoxazole moiety and a dioxaborolane group. The molecular formula is with a molecular weight of approximately 254.52 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 254.52 g/mol |

| CAS Number | 960388-56-1 |

The biological activity of isoxazole derivatives often involves modulation of enzyme activity and interaction with biomolecular targets. Specifically, the presence of the dioxaborolane group can enhance the compound's ability to form complexes with biological targets.

Antimicrobial Activity

Research has indicated that isoxazole derivatives exhibit antimicrobial properties. In a study assessing various isoxazoles, including derivatives similar to this compound, it was found that these compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

Isoxazole derivatives have also been studied for their anti-inflammatory effects. A notable case study demonstrated that certain isoxazoles could inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics.

Case Studies

- Case Study on Antimicrobial Activity : A series of experiments conducted by Zimecki et al. (2018) demonstrated that isoxazole derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations .

- Anti-inflammatory Mechanism : Zhu et al. (2018) explored the anti-inflammatory potential of isoxazoles in a mouse model of arthritis. The results indicated a reduction in swelling and inflammatory markers following treatment with isoxazole compounds .

- Cytotoxicity Evaluation : In vitro studies by Hernandez et al. (2024) revealed that the compound displayed IC50 values in the low micromolar range against various cancer cell lines while showing minimal toxicity to normal fibroblast cells .

Q & A

Q. What are the standard synthetic routes for 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves coupling a halogenated isoxazole (e.g., 3-chloro-5-iodoisoxazole) with a pinacol boronate ester precursor. Key steps include:

- Catalyst selection : Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are effective for boron-carbon bond formation .

- Solvent optimization : Reactions are conducted in anhydrous THF or DMF under inert atmosphere to prevent boronate hydrolysis .

- Temperature control : Heating at 80–100°C for 12–24 hours ensures completion .

Validation : Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by <sup>1</sup>H/<sup>13</sup>C NMR and HRMS are critical .

Q. How can the structural integrity of this compound be confirmed experimentally?

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for solution) is the gold standard for confirming molecular geometry . For rapid analysis:

Q. What are the stability considerations for this compound under laboratory conditions?

- Moisture sensitivity : The dioxaborolane ring is prone to hydrolysis. Store under anhydrous conditions (e.g., molecular sieves) at –20°C .

- Thermal stability : Decomposition occurs above 150°C; avoid prolonged heating during synthesis .

- Light sensitivity : Protect from UV exposure to prevent radical degradation of the isoxazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cross-coupling yields with this boronate ester?

Discrepancies in yields often stem from substrate electronic effects or catalyst poisoning . Systematic troubleshooting includes:

- Electron-deficient vs. electron-rich partners : Electron-deficient aryl halides (e.g., nitro-substituted) couple faster but may require higher catalyst loadings .

- Additives : Use of Cs₂CO₃ as a base enhances transmetallation efficiency in polar aprotic solvents .

- Catalyst screening : Test Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .

Case study : A 2025 study achieved 85% yield using PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphinoferrocene) in DMF at 90°C .

Q. What computational methods are suitable for predicting reactivity in Suzuki-Miyaura couplings involving this compound?

- DFT calculations : Optimize transition states using Gaussian16 at the B3LYP/6-31G(d) level to model Pd insertion into the C–Cl bond .

- Molecular docking : Simulate steric interactions between the isoxazole ring and catalyst ligands (e.g., PPh₃ vs. XPhos) .

- Solvent effect modeling : COSMO-RS predicts solvent polarity impacts on reaction kinetics .

Q. How can the compound’s orthogonal reactivity be leveraged in multi-step syntheses?

The boronate ester’s compatibility with protecting group strategies enables sequential functionalization:

- Step 1 : Suzuki coupling to install aryl/heteroaryl groups at the boron site .

- Step 2 : Chlorine displacement via SNAr (nucleophilic aromatic substitution) with amines or thiols .

Example : A 2024 study synthesized a kinase inhibitor by first coupling with 4-cyanophenylboronic acid, followed by amination of the chloro group .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.